Antho-rwamide I

Übersicht

Beschreibung

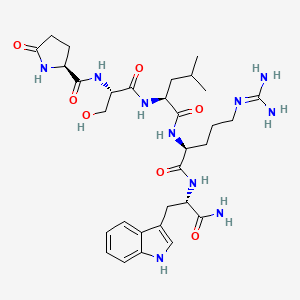

Antho-RWamide I is a neuropeptide isolated from sea anemones, specifically identified as <Glu-Ser-Leu-Arg-Trp-NH2. It is one of the several neuropeptides found in anthozoans, a class of marine invertebrates. This compound plays a significant role in the modulation of muscle contractions in these organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Antho-RWamide I can be synthesized through solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the principles of solid-phase peptide synthesis can be scaled up for industrial purposes. This involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Antho-RWamide I primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure .

Common Reagents and Conditions:

Coupling Reagents: Carbodiimides (e.g., dicyclohexylcarbodiimide) and uronium salts (e.g., HBTU) are commonly used in the synthesis of this compound.

Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is often used to protect the amino group during synthesis.

Cleavage Reagents: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups.

Major Products: The primary product of these reactions is the peptide this compound itself. By-products may include truncated peptides and peptides with incomplete deprotection .

Wissenschaftliche Forschungsanwendungen

Antho-RWamide I has several applications in scientific research:

Wirkmechanismus

Antho-RWamide I exerts its effects by binding to specific receptors on the muscle cells of sea anemones. This binding triggers a cascade of intracellular events leading to muscle contraction. The exact molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Antho-RWamide II: Similar in structure but with a different amino acid sequence (<Glu-Gly-Leu-Arg-Trp-NH2).

Antho-RFamide: Another neuropeptide from sea anemones with a different sequence (<Glu-Gly-Arg-Phe-NH2).

Uniqueness: Antho-RWamide I is unique due to its specific amino acid sequence and its role in modulating slow muscle contractions in sea anemones. Its potency and specificity distinguish it from other similar neuropeptides .

Biologische Aktivität

Antho-RWamide I is a neuropeptide derived from anthozoans, particularly sea anemones, and has been studied for its significant biological activities, particularly in the modulation of muscle contractions. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Classification

This compound has the chemical structure represented as Glu-Ser-Leu-Arg-Trp-NH₂. It belongs to a class of neuropeptides known as anthozoan neuropeptides, which are implicated in various physiological processes in cnidarians.

Research indicates that this compound acts directly on the endodermal muscles of sea anemones. Studies have shown that it induces slow contractions in muscle preparations across several species of sea anemones. Notably, this compound's activity is compared with that of Antho-RWamide II, which exhibits greater potency in inducing muscle contractions.

Key Findings

- Contraction Induction : this compound and II both induce slow contractions in endodermal muscles, with Antho-RWamide II being more potent than this compound .

- Direct Action on Muscles : The peptides do not excite electrical activity in known conducting systems but act directly on muscle cells .

- Concentration Threshold : The threshold concentration for inducing muscle contractions was noted at mol l for Antho-RWamide II, while similar data for this compound is less defined but inferred to be higher due to its lower potency .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound and related neuropeptides:

| Neuropeptide | Induced Contraction | Potency | Target Muscle Type |

|---|---|---|---|

| This compound | Yes | Lower | Endodermal muscles |

| Antho-RWamide II | Yes | Higher | Endodermal muscles |

| Antho-RFamide | Yes | Variable | Tentacle muscles |

Case Studies

Case Study 1: Muscle Contraction Analysis

In a study examining the effects of anthozoan neuropeptides on muscle preparations from Calliactis parasitica, it was observed that both this compound and II induced contractions. The study highlighted that while both peptides were effective, the response to this compound was less pronounced compared to its counterpart .

Case Study 2: Comparative Genomics

A comparative genomics study investigated the presence of neuropeptide genes across various cnidarian species. The findings indicated that all examined species produced neuropeptides similar to this compound, suggesting a conserved evolutionary function in muscle contraction modulation across different cnidarian taxa .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORALSSAZDWAKT-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921266 | |

| Record name | N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114056-25-6 | |

| Record name | Antho-rwamide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.